molecular formula C17H21Cl2NO3 B8394828 4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester

4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8394828
M. Wt: 358.3 g/mol
InChI Key: JAYSAJAADHAKFN-UHFFFAOYSA-N
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Patent
US06140344

Procedure details

To a room temperature solution of 4-(3,4-dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester (3.8 g, 10.6 mmol) in methylene chloride (100 mL) was added trifluoroacetic acid (25 mL) and the solution was stirred for 1 h. After removing the organics, ethyl acetate (200 mL) was added and the resulting solution was basified with 1N aqueous sodium hydroxide solution. The ethyl acetate layer was separated, dried with magnesium sulfate and concentrated to give 4-(3,4-dichlorobenzoyl)piperidine (2.73 g) as a white solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:23])[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([Cl:22])[CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[Cl:22][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[Cl:21])[C:14]([CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:23]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the organics, ethyl acetate (200 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)C2CCNCC2)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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